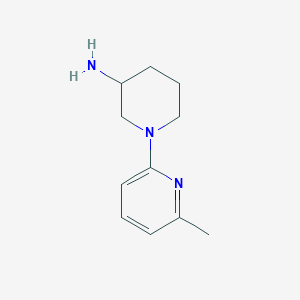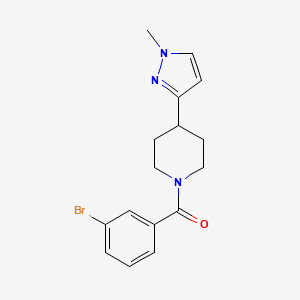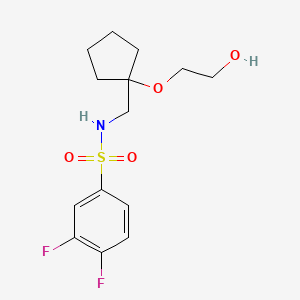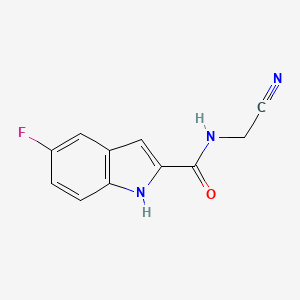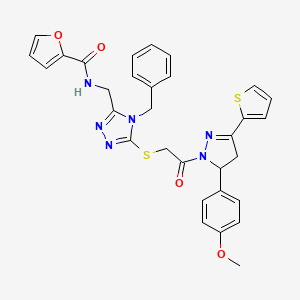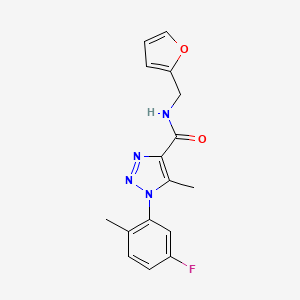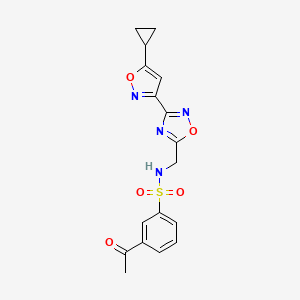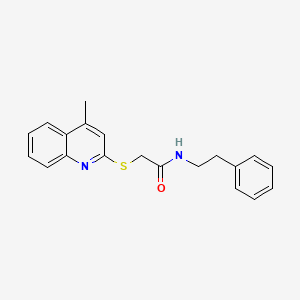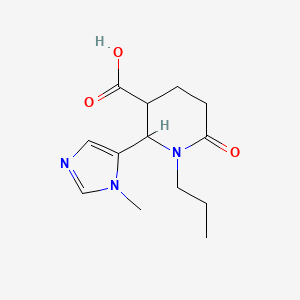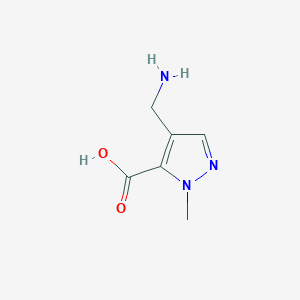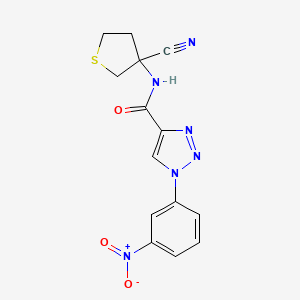
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide, also known as CTN, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTN is a member of the triazole family of compounds, which have been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. In cancer cells, N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In bacterial and fungal cells, N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to disrupt cell membrane integrity and inhibit the activity of key enzymes involved in cell wall synthesis and energy metabolism.
Efectos Bioquímicos Y Fisiológicos
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial and fungal growth, and modulation of key signaling pathways involved in cell growth and survival. N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments, including its high purity and potency, as well as its broad spectrum of activity against cancer cells, bacteria, and fungi. However, N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for research on N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide, including the development of novel N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide derivatives with improved potency and selectivity, the investigation of N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide's potential as a combination therapy with other anticancer or antimicrobial agents, and the exploration of N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide's potential therapeutic applications in other disease areas, such as inflammation and neurodegeneration. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide, as well as its potential side effects and toxicity.
Métodos De Síntesis
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multistep reaction involving the condensation of 3-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization with triethyl orthoformate and sodium azide. The resulting compound is then reacted with 3-bromoacryloyl chloride to form N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide. This synthesis method has been optimized to yield high purity and high yield of N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic applications, including its anticancer and antimicrobial properties. In cancer research, N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to induce apoptosis in various cancer cell lines, including breast, colon, and lung cancer cells. N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit tumor growth in animal models of breast cancer. In antimicrobial research, N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have potent activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Propiedades
IUPAC Name |
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3S/c15-8-14(4-5-24-9-14)16-13(21)12-7-19(18-17-12)10-2-1-3-11(6-10)20(22)23/h1-3,6-7H,4-5,9H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSILDNRPUHSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

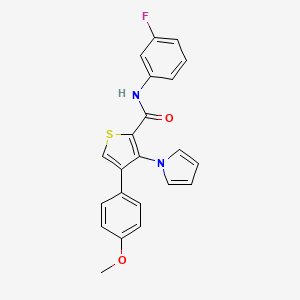
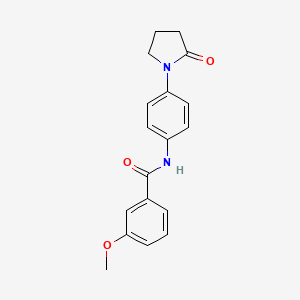
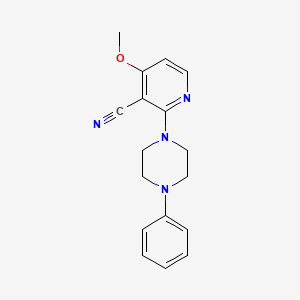
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2965755.png)
